

Technical Support Center: AZD1656 and Hypoglycemia Management

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Compound of Interest		
Compound Name:	AZD1656	
Cat. No.:	B1665935	Get Quote

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing hypoglycemia as a potential side effect of the glucokinase activator, **AZD1656**.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of AZD1656 and how does it relate to hypoglycemia?

A1: **AZD1656** is a glucokinase activator. Glucokinase (GK) is an enzyme primarily found in the liver and pancreatic β -cells that acts as a glucose sensor.[1] By activating GK, **AZD1656** enhances glucose metabolism in these tissues. In pancreatic β -cells, this activation leads to increased glucose-stimulated insulin secretion.[2] In the liver, it promotes glucose uptake and glycogen synthesis. This dual action effectively lowers blood glucose levels.[2] Hypoglycemia can occur if the glucose-lowering effect is too pronounced, leading to blood glucose levels below the normal range.

Q2: What is the reported incidence of hypoglycemia with **AZD1656** in clinical trials?

A2: Clinical studies have shown that **AZD1656** is generally well-tolerated, with a low incidence of hypoglycemia.[3][4] In a dose-ranging study where **AZD1656** was added to metformin, the incidence of hypoglycemia was less than that observed with glipizide, a sulfonylurea.[3] Another study reported dose-dependent reductions in plasma glucose, but no dose-related changes in serum insulin or C-peptide were observed at the end of the treatment period.[4] The ARCADIA trial, investigating **AZD1656** in diabetic patients with COVID-19, also reported no



significant difference in the number of adverse events, including hypoglycemia, between the **AZD1656** and placebo groups.[5]

Troubleshooting Guide for Experimental Studies

Issue: A research subject is exhibiting symptoms of hypoglycemia (e.g., dizziness, confusion, sweating) after administration of **AZD1656**.

Solution:

- Immediate Glucose Monitoring: The first and most critical step is to confirm hypoglycemia by measuring the subject's blood glucose level using a calibrated glucometer.[6]
- Administer Fast-Acting Carbohydrates (if conscious): If the subject is conscious and able to swallow, provide 15-20 grams of a fast-acting carbohydrate.
 [6] Examples include:
 - Glucose tablets or gel
 - 4 ounces (120 mL) of fruit juice or regular soda
 - 1 tablespoon of sugar or honey
- Re-check Blood Glucose: After 15 minutes, re-check the blood glucose level. If it remains below 70 mg/dL (3.9 mmol/L), repeat the administration of fast-acting carbohydrates.[6]
- Follow-up with a Snack: Once the blood glucose level has normalized, provide a snack containing a mix of carbohydrates and protein to prevent a recurrence of hypoglycemia.[1]
- Severe Hypoglycemia (if unconscious or unable to swallow):
 - Administer intramuscular (IM) or subcutaneous (SC) glucagon. The standard dose for adults is 1 mg.[7]
 - Place the individual in the recovery position (on their side) to prevent aspiration in case of vomiting.
 - Seek immediate medical assistance.



- Once conscious and able to swallow, provide oral carbohydrates.
- Documentation: Thoroughly document the event, including the time, symptoms, blood glucose levels, treatment administered, and the subject's response. This information is crucial for safety monitoring and data analysis.

Data Presentation

Table 1: Hypoglycemia Event Frequency in a Phase IIb Study of **AZD1656** as Add-on to Metformin (NCT01020123)

Treatment Group	Number of Patients (n)	Number of Hypoglycemic Events	Incidence Rate (%)
Placebo	88	Data not specified	Less than AZD1656 groups
AZD1656 20 mg fixed dose	40	Data not specified	Low incidence
AZD1656 40 mg fixed dose	52	Data not specified	Low incidence
AZD1656 10-140 mg titrated	91	Data not specified	Low incidence
AZD1656 20-200 mg titrated	93	Data not specified	Low incidence
Glipizide 5-20 mg titrated	94	Data not specified	Higher than AZD1656 groups

Note: While the exact number of events was not provided in the primary publication, it was reported that **AZD1656** was well tolerated with less hypoglycemia than glipizide.[3]

Table 2: Mean Plasma Glucose Following a Hypoglycemic Clamp with and without Glucagon Rescue in Patients Treated with **AZD1656** and Metformin



Treatment	Mean Plasma Glucose at 20 min post- clamp (mmol/L) ± SD
AZD1656 alone	3.1 ± 0.3
AZD1656 + 1 mg IM Glucagon	4.9 ± 0.8

Data from a study evaluating the efficacy of glucagon as a rescue treatment for hypoglycemia induced during **AZD1656** treatment.[7]

Experimental Protocols

Protocol 1: Hyperinsulinemic-Euglycemic Clamp for Assessing Insulin Sensitivity Following **AZD1656** Administration

Objective: To assess whole-body insulin sensitivity by measuring the glucose infusion rate (GIR) required to maintain euglycemia under hyperinsulinemic conditions after a single dose of **AZD1656**.

Methodology:

- Subject Preparation: Subjects should fast overnight for at least 10 hours. Two intravenous catheters are placed, one for infusion and one for blood sampling from a contralateral hand vein, which is heated to arterialize the venous blood.
- Basal Period: A baseline blood sample is collected to determine fasting glucose and insulin levels.
- AZD1656 Administration: A single oral dose of AZD1656 or placebo is administered.
- Clamp Procedure:
 - A primed-continuous infusion of human insulin is initiated to achieve a state of hyperinsulinemia (e.g., 40 mU/m²/min).
 - Blood glucose is monitored every 5-10 minutes.



- A variable infusion of 20% dextrose is started and adjusted to maintain a constant blood glucose level (euglycemia), typically around 90 mg/dL (5.0 mmol/L).
- Data Collection: The glucose infusion rate (GIR) is recorded throughout the clamp procedure. Blood samples are collected at regular intervals to measure plasma insulin and AZD1656 concentrations.
- Steady State: The clamp is typically maintained for at least 2 hours to achieve steady-state conditions. The GIR during the last 30-60 minutes of the clamp is used to calculate insulin sensitivity. A higher GIR indicates greater insulin sensitivity.[8]

Protocol 2: Stepwise Hypoglycemic Clamp to Evaluate Counter-regulatory Responses to **AZD1656**-Induced Hypoglycemia

Objective: To assess the hormonal counter-regulatory response to controlled hypoglycemia in the presence of **AZD1656**.

Methodology:

- Subject Preparation: Similar to the euglycemic clamp protocol.
- AZD1656 Administration: A single oral dose of AZD1656 or placebo is administered.
- · Induction of Hypoglycemia:
 - An intravenous infusion of insulin is initiated to lower plasma glucose in a stepwise manner to a target nadir (e.g., 2.7 mmol/L).[7]
 - This target glucose level is maintained for a specified period (e.g., 30 minutes).[7]
- Blood Sampling: Blood samples are collected at baseline and at each glucose plateau to measure counter-regulatory hormones (glucagon, epinephrine, norepinephrine, cortisol, and growth hormone).
- Recovery: The insulin infusion is stopped, and the subject's spontaneous recovery from hypoglycemia is monitored. In some protocols, a rescue intervention (e.g., intramuscular glucagon) may be administered to assess its effectiveness.[7]



 Safety Monitoring: Continuous monitoring of vital signs and neurological status is essential throughout the procedure. A reverse glucose clamp can be applied to prevent prolonged hypoglycemia.[7]

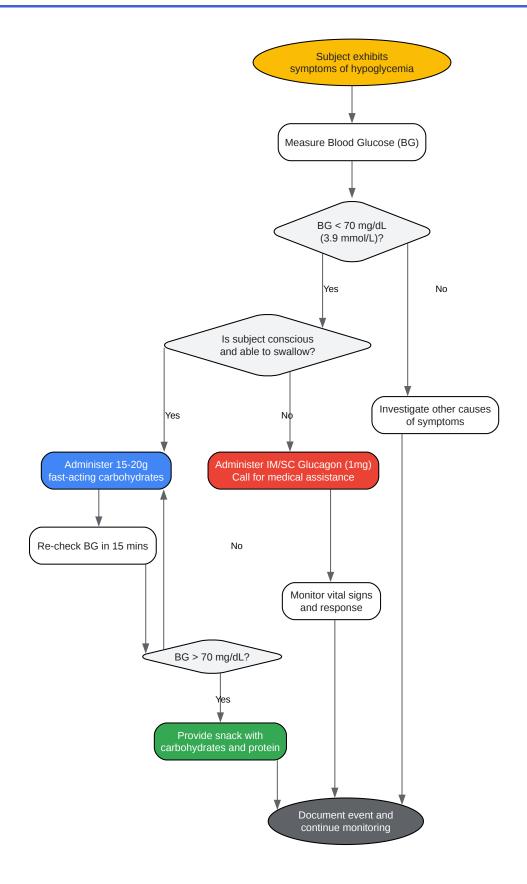
Visualizations



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Caption: **AZD1656**-mediated activation of glucokinase in pancreatic β -cells enhances insulin secretion.





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Caption: Troubleshooting workflow for managing suspected hypoglycemia in a research setting.

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